molecular formula BF3H2O B8610901 Trifluoroborane Hydrate CAS No. 15433-40-6

Trifluoroborane Hydrate

Cat. No. B8610901
Key on ui cas rn: 15433-40-6
M. Wt: 85.82 g/mol
InChI Key: MVJKXJPDBTXECY-UHFFFAOYSA-N
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Patent
US05225588

Procedure details

As a comparison when other alkylating catalysts were used, the maximum yield was about 16% at reflux temperature 83° C. At 25° C. GC showed at most only a trace amount of product. Catalysts used included BF3 /CH3OH, BF3 /H2O, BF3 -Et2O, triethyl-aluminum, CF3CO2H, AlCl3, H2SO4 (no solvent) and TiCl4. Only the BF3 and BF3 /CH3OH catalyzed reactions provided any measurable amount of product under the reaction conditions illustrated below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Name

Identifiers

REACTION_CXSMILES
[B:1]([F:4])([F:3])[F:2].CO.[B:7]([F:10])([F:9])[F:8].O.B(F)(F)F.C[CH2:17][O:18]CC.C([Al](CC)CC)C.C(C(O)=O)(F)(F)F.[Al+3].[Cl-].[Cl-].[Cl-].OS(O)(=O)=O>Cl[Ti](Cl)(Cl)Cl>[B:1]([F:4])([F:3])[F:2].[B:7]([F:10])([F:9])[F:8].[CH3:17][OH:18] |f:0.1,2.3,4.5,8.9.10.11,15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Al](CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(F)C(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Ti](Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
83 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At 25° C

Outcomes

Product
Name
Type
product
Smiles
B(F)(F)F
Name
Type
product
Smiles
B(F)(F)F.CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05225588

Procedure details

As a comparison when other alkylating catalysts were used, the maximum yield was about 16% at reflux temperature 83° C. At 25° C. GC showed at most only a trace amount of product. Catalysts used included BF3 /CH3OH, BF3 /H2O, BF3 -Et2O, triethyl-aluminum, CF3CO2H, AlCl3, H2SO4 (no solvent) and TiCl4. Only the BF3 and BF3 /CH3OH catalyzed reactions provided any measurable amount of product under the reaction conditions illustrated below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Name

Identifiers

REACTION_CXSMILES
[B:1]([F:4])([F:3])[F:2].CO.[B:7]([F:10])([F:9])[F:8].O.B(F)(F)F.C[CH2:17][O:18]CC.C([Al](CC)CC)C.C(C(O)=O)(F)(F)F.[Al+3].[Cl-].[Cl-].[Cl-].OS(O)(=O)=O>Cl[Ti](Cl)(Cl)Cl>[B:1]([F:4])([F:3])[F:2].[B:7]([F:10])([F:9])[F:8].[CH3:17][OH:18] |f:0.1,2.3,4.5,8.9.10.11,15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Al](CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(F)C(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Ti](Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
83 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At 25° C

Outcomes

Product
Name
Type
product
Smiles
B(F)(F)F
Name
Type
product
Smiles
B(F)(F)F.CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05225588

Procedure details

As a comparison when other alkylating catalysts were used, the maximum yield was about 16% at reflux temperature 83° C. At 25° C. GC showed at most only a trace amount of product. Catalysts used included BF3 /CH3OH, BF3 /H2O, BF3 -Et2O, triethyl-aluminum, CF3CO2H, AlCl3, H2SO4 (no solvent) and TiCl4. Only the BF3 and BF3 /CH3OH catalyzed reactions provided any measurable amount of product under the reaction conditions illustrated below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Name

Identifiers

REACTION_CXSMILES
[B:1]([F:4])([F:3])[F:2].CO.[B:7]([F:10])([F:9])[F:8].O.B(F)(F)F.C[CH2:17][O:18]CC.C([Al](CC)CC)C.C(C(O)=O)(F)(F)F.[Al+3].[Cl-].[Cl-].[Cl-].OS(O)(=O)=O>Cl[Ti](Cl)(Cl)Cl>[B:1]([F:4])([F:3])[F:2].[B:7]([F:10])([F:9])[F:8].[CH3:17][OH:18] |f:0.1,2.3,4.5,8.9.10.11,15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Al](CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(F)C(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Ti](Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
83 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At 25° C

Outcomes

Product
Name
Type
product
Smiles
B(F)(F)F
Name
Type
product
Smiles
B(F)(F)F.CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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